molecular formula C24H20FN3O3 B2991207 (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327176-04-4

(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2991207
CAS No.: 1327176-04-4
M. Wt: 417.44
InChI Key: VONYTDPRKSNSRS-PNHLSOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide” is a chromene-based derivative featuring a unique substitution pattern that influences its physicochemical and biological properties. Its core structure comprises a chromene ring fused with an imino group at position 2, a methoxy group at position 8, and a carboxamide moiety at position 3. The carboxamide is linked to a 6-methylpyridin-2-yl group, while the imino group is substituted with a 4-fluoro-3-methylphenyl ring. This combination of electron-withdrawing (fluoro) and electron-donating (methyl, methoxy) groups may modulate its solubility, lipophilicity, and target-binding affinity.

Properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3/c1-14-12-17(10-11-19(14)25)27-24-18(23(29)28-21-9-4-6-15(2)26-21)13-16-7-5-8-20(30-3)22(16)31-24/h4-13H,1-3H3,(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONYTDPRKSNSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide , also known by its CAS number 1327187-55-2, is a synthetic derivative belonging to the chromene class of compounds. Chromenes have garnered attention due to their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This article delves into the biological activity of this specific compound, examining its pharmacological potential through various studies and findings.

Anticancer Properties

Recent studies have indicated that chromene derivatives exhibit significant anticancer activity . For instance, research on structurally similar compounds has shown that they can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of fluorine substituents in the aromatic ring has been linked to enhanced antiproliferative effects against certain cancer types, likely due to increased lipophilicity and improved binding affinity to biological targets .

Case Study: In Vitro Evaluation

A study conducted on related chromene derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7). The compounds were evaluated for their ability to inhibit key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results showed that some derivatives exhibited IC50 values in the micromolar range, indicating potent inhibitory activity .

CompoundTarget EnzymeIC50 (μM)
3bAChE10.4
3eBChE7.7
3cAChE18.1
3dBChE15.6

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators in inflammatory pathways. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

In vitro studies have shown that similar chromene derivatives can significantly reduce inflammation markers in cultured cells, suggesting that this compound may possess comparable properties.

Neuroprotective Effects

Chromene derivatives have also been investigated for their neuroprotective effects , particularly in the context of neurodegenerative diseases like Alzheimer’s. The dual inhibition of cholinesterases and β-secretase by these compounds suggests potential therapeutic benefits in enhancing cognitive function and reducing neurodegeneration .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. The presence of electron-withdrawing groups like fluorine enhances the interaction with enzyme active sites through hydrogen bonding and halogen interactions, which may explain the observed biological activities .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications in the chromene structure, particularly at the phenyl ring and methoxy substituents, can significantly affect biological activity. For example, varying the position and type of substituents on the aromatic ring has been shown to modulate potency against different enzyme targets .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Aryl Imino Group / Carboxamide Group) Molecular Formula Molecular Weight Notable Properties Biological Activity (If Reported)
Target Compound 4-fluoro-3-methylphenyl / 6-methylpyridin-2-yl C₂₄H₂₁FN₂O₃ ~404.4 (estimated) Moderate lipophilicity (logP ~3.2*) Not explicitly reported; inferred from analogs
(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide 4-(trifluoromethyl)phenyl / 1,3-thiazol-2-yl C₂₁H₁₄F₃N₃O₃S 445.4 Higher lipophilicity (CF₃ group) Unknown; structural analog
N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide 2-chlorobenzylidene / benzamide C₃₀H₂₂Cl₂N₂O₂ 525.4 High hydrophobicity (Cl substituents) Synthetic intermediate; activity not reported
Nitroimidazole derivatives Nitroimidazole / variable Variable ~250-400 Enhanced antimycobacterial activity Active against Mycobacterium tuberculosis

*Estimated using fragment-based methods.

Key Findings from Comparative Studies

Electron-Withdrawing Substituents: The target compound’s 4-fluoro group may mimic the bioenhancing effects of nitro groups in nitroimidazole derivatives (e.g., antimycobacterial activity in ). However, fluorine’s weaker electron-withdrawing nature compared to nitro groups could result in reduced potency .

Heterocyclic Carboxamide Linkage :

  • Replacing the pyridin-2-yl group (target compound) with a thiazol-2-yl group () alters hydrogen-bonding capacity and π-π stacking interactions, which could impact target binding .

Chlorinated Analogs :

  • Chlorine substituents () increase molecular weight and hydrophobicity, which may reduce bioavailability compared to the target compound’s fluorine and methyl groups .

Methodological Considerations: Similarity comparisons () highlight that minor substituent changes (e.g., fluoro vs. trifluoromethyl) can drastically alter biological activity despite structural resemblance. Virtual screening protocols must account for both electronic and steric effects .

Critical Analysis of Contradictions and Limitations

  • Nitro vs. Fluoro Substituents : While nitro groups in enhance antimycobacterial activity, fluorine’s role in the target compound remains speculative due to a lack of direct data .
  • Lipophilicity vs.
  • Structural Similarity Misleading : emphasizes that structurally similar compounds (e.g., pyridine vs. thiazole) may exhibit divergent biological profiles due to subtle electronic differences .

Q & A

Q. What are the standard synthetic routes for (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide, and what reaction conditions are optimal?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving imine formation and carboxamide coupling. A plausible route includes:

Imination : React 8-methoxy-2H-chromene-3-carboxylic acid derivatives with 4-fluoro-3-methylaniline under acidic conditions to form the imine linkage.

Coupling : Use coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt to conjugate the chromene intermediate with 6-methylpyridine-2-amine. Optimize solvent (e.g., THF or DMF) and base (e.g., DIEA) for yield .

Purification : Employ silica gel flash chromatography with ethyl acetate/hexane gradients (e.g., 30:70 ratio) to isolate the product .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :
  • Mass Spectrometry (ESI/MS) : Confirm molecular weight (e.g., m/z 428.3 [M+H]+ observed in similar chromene derivatives) .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to verify imine (C=N) and methoxy (-OCH3_3) signals.
  • HPLC : Assess purity (>95%) using reversed-phase C18 columns with UV detection at 254 nm .
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtained (e.g., analogous chromene structures reported in ) .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, particularly for the (2Z) configuration?

  • Methodological Answer :
  • Chiral Separation : Use chiral stationary phases (e.g., Chiralpak® OD) with mobile phases like 20% MeOH-DMEA (0.2%) in CO2_2 at 35°C to resolve isomers. Retention times (e.g., 1.6–2.4 minutes) and enantiomeric excess (ee >98%) should be validated .
  • Dynamic NMR : Monitor imine tautomerism in solution to confirm the Z-configuration via 1^1H NMR chemical shifts and coupling constants .

Q. What experimental strategies are recommended to investigate the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer :
  • Kinase Profiling : Screen against a panel of kinases (e.g., tyrosine kinases, phosphatases) using competitive ATP-binding assays. Reference compounds like PF-06465469 (a phosphatase inhibitor) can guide assay design .
  • Molecular Docking : Perform in silico docking studies with crystal structures of target kinases (e.g., PDB entries) to predict binding interactions. Focus on the fluorophenyl and pyridyl moieties for hydrophobic/π-stacking interactions .
  • Cellular Assays : Measure IC50_{50} values in cell lines overexpressing target kinases, using phospho-specific antibodies for downstream signaling analysis (e.g., Western blotting) .

Q. How can researchers address discrepancies between computational predictions (e.g., docking) and experimental bioactivity data?

  • Methodological Answer :
  • Mutational Analysis : Introduce point mutations in the kinase active site (e.g., Ala-scanning) to validate predicted binding residues. Compare experimental IC50_{50} shifts with docking scores .
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to reconcile affinity discrepancies. For example, unexpected entropy-driven binding may explain false-negative docking results .
  • Solubility Optimization : Reformulate the compound using co-solvents (e.g., DMSO/PEG mixtures) to improve bioavailability, as poor solubility may mask true activity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in biological assays (e.g., high in vitro activity but low cellular efficacy)?

  • Methodological Answer :
  • Permeability Assessment : Use Caco-2 cell monolayers or PAMPA assays to evaluate membrane permeability. Low permeability may explain reduced cellular efficacy despite high in vitro activity .
  • Metabolic Stability : Incubate the compound with liver microsomes (human/rodent) to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation). Introduce blocking groups (e.g., methoxy) to enhance stability .
  • Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs, ion channels) to rule out non-specific effects. Reference databases like PubChem BioAssay can aid in selectivity analysis .

Structural-Activity Relationship (SAR) Optimization

Q. What strategies are effective for modifying the chromene core to enhance target selectivity?

  • Methodological Answer :
  • Substituent Variation : Systematically replace the 8-methoxy group with bulkier alkoxy (e.g., ethoxy) or electron-withdrawing groups (e.g., nitro) to modulate steric/electronic effects. Monitor kinase selectivity shifts using panel assays .
  • Scaffold Hopping : Replace the chromene core with pyrrolo[2,3-d]pyrimidine or thiazolo[3,2-a]pyrimidine derivatives (as in ) to explore novel binding conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.